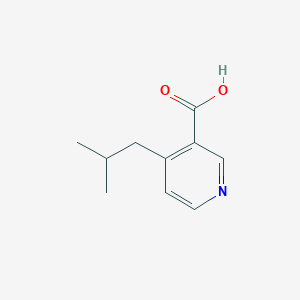

4-Isobutylnicotinicacid

Beschreibung

4-Isobutylnicotinic acid (systematic name: 4-(2-methylpropyl)pyridine-3-carboxylic acid) is a nicotinic acid derivative characterized by an isobutyl substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position. Nicotinic acid derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capabilities and electronic properties.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

4-(2-methylpropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-11-6-9(8)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

IDNQXKCEFJQWAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=C(C=NC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylnicotinicacid typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts acylation of isobutylbenzene followed by subsequent reactions to introduce the nicotinic acid moiety . The reaction conditions often involve the use of catalysts such as zeolite-β and acetic anhydride as the acylating agent, with temperatures ranging from 60-165°C .

Industrial Production Methods: Industrial production of nicotinic acid derivatives, including 4-Isobutylnicotinicacid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isobutylnicotinicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under various conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Isobutylnicotinicacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-Isobutylnicotinicacid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These receptors are involved in various cellular processes, including lipid metabolism and inflammatory responses . The compound’s effects are mediated through pathways that influence gene expression and enzyme activity, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Nicotinic Acid Derivatives

The table below compares 4-Isobutylnicotinic acid with structurally related compounds:

Key Observations :

- The isobutyl group in 4-Isobutylnicotinic acid introduces steric bulk compared to smaller substituents (e.g., amino or bromo groups in other analogs), which may influence solubility and receptor binding .

- The 3-carboxylic acid position differentiates it from isonicotinic acid (4-carboxylic acid), altering electronic distribution and hydrogen-bonding patterns .

Physicochemical Properties

Data from analogs suggest trends in solubility, lipophilicity, and stability:

The isobutyl group likely reduces aqueous solubility compared to unsubstituted isonicotinic acid, as seen in the lower solubility of 4-tert-Butoxycarbonylamino-nicotinic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.